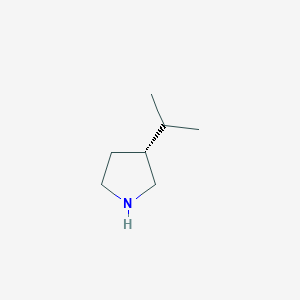

(R)-3-Isopropylpyrrolidine

CAS No.: 85372-59-4

Cat. No.: VC8184938

Molecular Formula: C7H15N

Molecular Weight: 113.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85372-59-4 |

|---|---|

| Molecular Formula | C7H15N |

| Molecular Weight | 113.2 g/mol |

| IUPAC Name | (3R)-3-propan-2-ylpyrrolidine |

| Standard InChI | InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | QFHZPMOJWIBZCS-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)[C@H]1CCNC1 |

| SMILES | CC(C)C1CCNC1 |

| Canonical SMILES | CC(C)C1CCNC1 |

Introduction

Chemical Structure and Stereochemistry

(R)-3-Isopropylpyrrolidine (CAS 1949805-98-4) has the molecular formula C₇H₁₅N in its free base form. The hydrochloride salt (C₇H₁₆ClN) is commonly used in research and industrial applications due to enhanced stability and solubility . The compound’s structure features:

-

A five-membered pyrrolidine ring with a tertiary nitrogen atom.

-

An isopropyl group (-CH(CH₃)₂) at the 3-position, creating a chiral center.

-

The R configuration is defined by the Cahn-Ingold-Prelog priority rules, with the highest priority groups (N, C₃, C₂, and C₄) arranged in a clockwise manner .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C₇H₁₅N | |

| Molecular Weight (Free Base) | 113.20 g/mol | |

| CAS Number (Free Base) | 1949805-98-4 | |

| CAS Number (Hydrochloride Salt) | 860640-18-2 |

Synthesis and Enantioselective Routes

(R)-3-Isopropylpyrrolidine is synthesized via asymmetric catalytic methods to achieve high enantiomeric excess (ee). Key approaches include:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method involves cross-coupling with boronic acids and dihydropyridines. For example:

-

Partial reduction of pyridine to form dihydropyridine intermediates.

-

Rh-catalyzed asymmetric carbometalation with boronic acids.

This strategy enables access to enantioenriched products with >99.5% ee, as demonstrated in related piperidine syntheses .

Hydrogenation and Cyclization

Alternative routes involve hydrogenation of pyridine derivatives followed by cyclization. For instance:

-

Palladium or rhodium catalysts can hydrogenate pyridinium salts to pyrrolidines.

Table 2: Synthetic Approaches

| Method | Key Steps | Yield/ee | References |

|---|---|---|---|

| Rh-Catalyzed Reductive Heck | Carbometalation, Reduction | High yields, >99.5% ee | |

| Hydrogenation/Cyclization | Pyridine hydrogenation, Cyclization | Moderate yields |

Physical and Chemical Properties

Physicochemical Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

|---|---|---|---|

| Molecular Weight | 113.20 g/mol | 149.66 g/mol | |

| Density | N/A | N/A | |

| Solubility | Organic solvents | Aqueous solutions | |

| Melting Point | N/A | N/A |

Spectroscopic and Crystallographic Data

-

NMR: The (R)-configuration is confirmed via ¹H-NMR and ¹³C-NMR .

-

XRD: Related pyrrolidine derivatives exhibit intramolecular hydrogen bonding, influencing crystal packing .

Biological Activity and Applications

Industrial and Research Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume